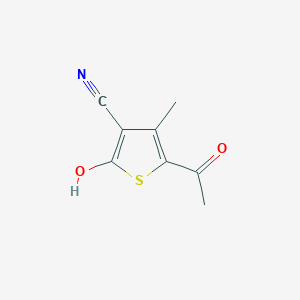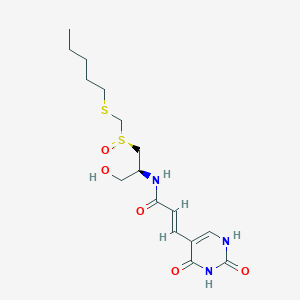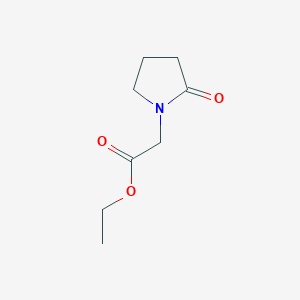![molecular formula C64H102N3O14PS2 B054467 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate CAS No. 115044-45-6](/img/structure/B54467.png)
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is a fluorescent dye derivative of rhodamine B. It is commonly used in scientific research for its red-fluorescent properties, making it an excellent tool for imaging and tracking biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine typically involves the conjugation of lissamine rhodamine B sulfonyl chloride with 1,2-dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then dried and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive sulfonyl chloride groups. It can also participate in esterification and amidation reactions .
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform and methanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .
Major Products Formed
The major products formed from these reactions are various derivatives of the original compound, often with modified fluorescent properties or enhanced stability .
Wissenschaftliche Forschungsanwendungen
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is widely used in scientific research for its fluorescent properties. It is used in:
Wirkmechanismus
The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets and pathways involved include cellular membranes and other biological structures that can be labeled with the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lissamine rhodamine B: A red-fluorescent dye used in similar applications.
Sulforhodamine B: Another rhodamine derivative with similar fluorescent properties.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl): A similar compound with different fatty acid chains.
Uniqueness
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is unique due to its specific combination of lissamine rhodamine B and 1,2-dipalmitoylphosphatidylethanolamine, which provides it with distinct fluorescent properties and stability. This makes it particularly useful in applications requiring long-term imaging and tracking .
Eigenschaften
CAS-Nummer |
115044-45-6 |
|---|---|
Molekularformel |
C64H102N3O14PS2 |
Molekulargewicht |
1232.6 g/mol |
IUPAC-Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C64H102N3O14PS2/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-62(68)77-50-54(80-63(69)38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)51-79-82(70,71)78-46-45-65-83(72,73)55-41-44-58(61(49-55)84(74,75)76)64-56-42-39-52(66(9-3)10-4)47-59(56)81-60-48-53(40-43-57(60)64)67(11-5)12-6/h39-44,47-49,54,65H,7-38,45-46,50-51H2,1-6H3,(H-,70,71,74,75,76) |
InChI-Schlüssel |
NHMNXIHGKOHXQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine NLRBS-DPPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


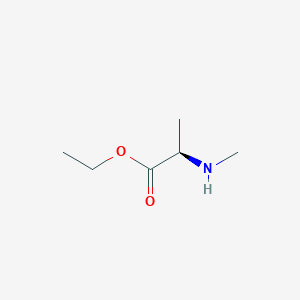
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)

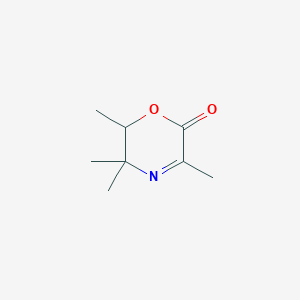
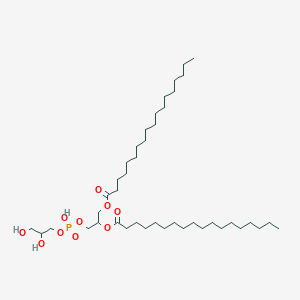

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)




